molecular formula C10H12O4 B115216 Xanthoxylin CAS No. 90-24-4

Xanthoxylin

Cat. No. B115216
CAS RN: 90-24-4
M. Wt: 196.2 g/mol
InChI Key: FBUBVLUPUDBFME-UHFFFAOYSA-N
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Description

Xanthoxylin (also known as Xanthoxyline) is a compound that can be isolated from Zanthoxylum simulans . It has been found to have antifungal and antioxidant effects .


Synthesis Analysis

Xanthoxylin is a phenolic compound that arises biogenetically from either the shikimate/phenylpropanoid pathway or the “polyketide” acetate/malonate pathway . It has been found in various plants including Xanthoxylum spp .


Molecular Structure Analysis

The molecular formula of Xanthoxylin is C10H12O4, and its molecular weight is 196.1999 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 .


Chemical Reactions Analysis

Xanthoxylin was found to be the main compound (content 44.92% of total volatiles) in the leaves of Luodian B. balsamifera . It might be the key cause of failure in collecting essential oil (EO) of the leaves using general hydrodistillation in Clevenger apparatus .


Physical And Chemical Properties Analysis

Xanthoxylin is a compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 . It is practically insoluble in water but soluble in alcohol and ether .

Scientific Research Applications

Hepatoprotective Effects and Chronic Liver Disease Treatment

Xanthohumol, a principal prenylated flavonoid in the hop plant, demonstrates hepatoprotective properties. Studies indicate its potential in inhibiting pathophysiological steps in chronic liver disease, such as the activation and pro-fibrogenic genotype of hepatic stellate cells. It also exhibits anti-inflammatory, antioxidant, and hypoglycemic activities, suggesting its use as a therapeutic agent for chronic liver disease and components of metabolic syndrome, including obesity and dysregulation of glucose metabolism (Weiskirchen et al., 2015).

Xanthone Biosynthesis and Pharmacological Properties

Xanthones, a class of secondary metabolites, are known for their diverse structural variety and a broad array of pharmacological properties, such as antitumor, antidiabetic, and antimicrobial effects. Recent studies have detailed the biosynthesis of plant xanthones, indicating a complex pathway involving the shikimate pathway and various biosynthetic enzymes. The comprehensive coverage of the biosynthetic pathways for xanthone derivatives underscores the potential of these compounds in pharmacological applications and synthetic biology (Remali et al., 2022).

Xanthohumol and Cancer Prevention

Research has highlighted the anti-cancer properties of xanthohumol, a compound found in hops. Xanthohumol exhibits activities against aging, diabetes, inflammation, microbial infection, and cancer. It modulates multiple signaling pathways and proteins, suggesting its potential as a multi-targeted anti-cancer agent with minimal adverse effects (Girisa et al., 2021).

Xanthohumol in Metabolic Syndrome and Cardiovascular Diseases

Xanthohumol is associated with health benefits due to its anti-inflammatory, anti-oxidative, and cancer-preventive properties. It positively affects biomarkers related to metabolic syndrome and cardiovascular diseases (CVDs), showing beneficial effects on body weight, lipid profile, glucose metabolism, and other biochemical parameters. However, more studies are required to confirm these effects in humans and establish the appropriate dosage and formulation (Neumann et al., 2021).

Safety And Hazards

When handling Xanthoxylin, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . If swallowed, inhaled, or exposed to the eyes in high amounts, xanthoxylin can be harmful .

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBVLUPUDBFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237981
Record name Xanthoxyline
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029645
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthoxylin

CAS RN

90-24-4
Record name Xanthoxylin
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Record name Xanthoxyline
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Record name Xanthoxylin
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Record name Xanthoxyline
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Record name 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
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Record name XANTHOXYLINE
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Record name Xanthoxylin
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URL http://www.hmdb.ca/metabolites/HMDB0029645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85 - 88 °C
Record name Xanthoxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
773
Citations
W Moleephan, S Wittayalertpanya, N Ruangrungsi… - Asian …, 2012 - sciendo.com
… the effects of xanthoxylin on … xanthoxylin on the dendriticity of B16F10 cells was determined by a melanocyte dendricity assay. RT-PCR was used to investigate the effects of xanthoxylin …
Number of citations: 18 sciendo.com
G Hartmann, F Nienhaus - Phytopathologische Zeitschrift, 1974 - search.ebscohost.com
… 37475) up to 400 fig xanthoxylin per ml of test medium could be dissolved. 0.5 % Tween-80 without xanthoxylin caused a slight inhibition of the fungal growth (up to 14 %). Petri dishes …
Number of citations: 34 search.ebscohost.com
JC Bell, A Robertson, TS Subramaniam - Journal of the Chemical …, 1936 - pubs.rsc.org
… the name xanthoxylin N to distinguish this substance from other natural products which had been previously isolated from related genera and to which the name xanthoxylin had been …
Number of citations: 12 pubs.rsc.org
MG Wen, XB Zhang, JN Tian, SH Ni, HD Bian… - Journal of solution …, 2009 - Springer
Three independent techniques have been used to investigate the interaction between bovine serum albumin (BSA) and xanthoxylin (XT). UV-Vis absorption spectroscopy …
Number of citations: 73 link.springer.com
NC de Carvalho, SP Neves, RB Dias, LF Valverde… - Cell Death & …, 2018 - nature.com
… In this paper, we report the synthesis of a novel ruthenium complex with xanthoxylin (… xanthoxylin (RCX), cis-[Ru(phen) 2 (xant)](PF 6 ) (phen = 1,10′-phenanthroline; xant = xanthoxylin…
Number of citations: 37 www.nature.com
S Kaur, Y Bansal - Bioorganic Chemistry, 2022 - Elsevier
… xanthoxylin and a disubstituted or a carbamoyl amine are pharmacophore for IL-6 and AChE inhibition, respectively. Therefore, xanthoxylin … from coupling of xanthoxylin with piperazine …
Number of citations: 5 www.sciencedirect.com
C Rossini, L Almeida, D Arredondo, K Antúnez… - Journal of Chemical …, 2021 - Springer
… xanthoxylin as one of the chemicals present in higher amounts in nectar from RD-affected colonies than in nectars from healthy colonies. Besides, xanthoxylin … assay where xanthoxylin-…
Number of citations: 5 link.springer.com
Y Wang, L Shi, A Wang, H Tian, H Wang… - Separation Science …, 2014 - Taylor & Francis
A novel and simple process for the preparative extraction, separation, and purification of high-purity (–)-borneol and xanthoxylin, synchronously, from the leaves of Blumea balsamifera (…
Number of citations: 6 www.tandfonline.com
I Kouno, T Saishoji, M Sugiyama, N Kawano - Phytochemistry, 1983 - Elsevier
… Abstract-Besides four known compounds, a new xylosylglucoside of xanthoxylin was isolated from the root bark of Chinese tallow tree, Sapium sebiferum … part (9 g) was …
Number of citations: 20 www.sciencedirect.com
M Wen, J Tian, Y Huang, H Bian… - Chinese Journal of …, 2009 - Wiley Online Library
The interaction between xanthoxylin (XT) and bovine serum albumin (BSA) under simulative physiological conditions has been analyzed in detail by various spectroscopic techniques …
Number of citations: 6 onlinelibrary.wiley.com

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